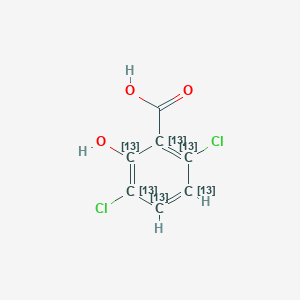

3,6-Dichloro-2-hydroxybenzoic acid-13C6

Description

The exact mass of the compound 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-6-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIKPQHMWFZFEB-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13C]([13C](=[13C]1Cl)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703025 | |

| Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-34-5 | |

| Record name | 3,6-Dichloro-2-hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-34-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, a stable isotope-labeled compound crucial for tracer studies in metabolic research and as an intermediate in the synthesis of agrochemicals. This document details the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and process visualizations.

Introduction

3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid, is a key intermediate in the production of the herbicide Dicamba.[1] The ¹³C₆-labeled version allows for its use in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis by mass spectrometry. The synthesis of this labeled compound is not widely documented in peer-reviewed literature, and this guide aims to provide a robust, reproducible methodology based on established chemical reactions.

The most viable synthetic route to 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ is a two-step process commencing with a commercially available ¹³C₆-labeled precursor, followed by a Kolbe-Schmitt carboxylation reaction.

Synthetic Pathway

The synthesis of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ can be efficiently achieved through the Kolbe-Schmitt reaction of 2,5-Dichlorophenol-¹³C₆. This reaction introduces a carboxyl group onto the aromatic ring, yielding the desired product. The overall synthetic scheme is presented below.

Caption: Synthetic route to 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of the unlabeled 3,6-dichloro-2-hydroxybenzoic acid.[2][3][4]

Materials and Reagents

| Reagent | Purity | Supplier |

| 2,5-Dichlorophenol-¹³C₆ | 99 atom % ¹³C | Commercially Available |

| Potassium Hydroxide (B78521) (KOH) | ≥ 85% | Standard Supplier |

| Toluene | Anhydrous | Standard Supplier |

| Carbon Dioxide (CO₂) | High Purity | Standard Supplier |

| Potassium Carbonate (K₂CO₃) | Anhydrous, finely powdered | Standard Supplier |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier |

| Deionized Water | High Purity | In-house |

Synthesis of Potassium 2,5-dichlorophenolate-¹³C₆

-

To a dry 500 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add 2,5-Dichlorophenol-¹³C₆ (e.g., 0.1 mol) and anhydrous toluene (250 mL).

-

Under stirring, add potassium hydroxide (e.g., 0.1 mol) to the solution at room temperature.

-

Heat the mixture to reflux and remove the water formed during the reaction azeotropically using the Dean-Stark trap.

-

Once no more water is collected, the toluene solution of potassium 2,5-dichlorophenolate-¹³C₆ is ready for the next step.

Kolbe-Schmitt Carboxylation

-

Transfer the toluene solution of potassium 2,5-dichlorophenolate-¹³C₆ to a high-pressure autoclave.

-

Add finely powdered, anhydrous potassium carbonate (e.g., 0.15 mol) to the autoclave.[5]

-

Seal the autoclave and purge with nitrogen gas, followed by pressurizing with carbon dioxide to an initial pressure of approximately 5 MPa.

-

Heat the reaction mixture to 130-140 °C with vigorous stirring.

-

Maintain the CO₂ pressure at 5-6 MPa throughout the reaction and continue for 12-16 hours.[3]

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

Work-up and Isolation

-

Transfer the reaction mixture from the autoclave to a beaker.

-

Add deionized water (e.g., 400 mL) to dissolve the solid product.

-

Separate the aqueous phase from the organic (toluene) phase.

-

Heat the aqueous phase to 60-80 °C and acidify with concentrated hydrochloric acid to a pH of 0-1.[3]

-

Cool the mixture to 30-35 °C to precipitate the crude 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.[3]

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

Purification

The crude product can be purified by recrystallization and/or steam distillation to remove unreacted 2,5-Dichlorophenol-¹³C₆ and other impurities.

Steam Distillation

-

Suspend the crude product in deionized water in a distillation flask.

-

Perform steam distillation to remove any volatile impurities, primarily unreacted 2,5-Dichlorophenol-¹³C₆.

-

Continue the distillation until the distillate is clear.

-

Cool the contents of the distillation flask and collect the purified product by filtration.

Recrystallization

-

Dissolve the crude or steam-distilled product in a minimum amount of a suitable hot solvent. Toluene or a mixture of toluene and a non-polar solvent like hexane (B92381) can be effective.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Filter the hot solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.

| Parameter | Value | Reference |

| Starting Material | ||

| 2,5-Dichlorophenol-¹³C₆ Isotopic Purity | 99 atom % ¹³C | [6] |

| Reaction Conditions | ||

| Carboxylation Temperature | 130-160 °C | [3] |

| Carboxylation Pressure | 3-8 MPa | [3] |

| Reaction Time | 4-16 hours | [3] |

| Product Specifications | ||

| Molecular Formula | ¹³C₆H₄Cl₂O₃ | |

| Molecular Weight | 213.03 g/mol | Calculated |

| Isotopic Purity | ≥ 99 atom % ¹³C | [7] |

| Chemical Purity | ≥ 98% | [7] |

| Melting Point | approx. 195 °C (dec.) | [8] |

| Yield | ||

| Reported Yield (unlabeled) | 46.6% - 91.4% | [2][4] |

Visualization of Experimental Workflow and Application

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.

Caption: Workflow for synthesis and purification.

Application in Dicamba Synthesis

3,6-Dichloro-2-hydroxybenzoic acid is a direct precursor to the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). The following diagram illustrates this conversion.

Caption: Conversion of the title compound to Dicamba.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the six carbons of the benzene (B151609) ring and the carboxyl carbon. The chemical shifts will be influenced by the electron-withdrawing chloro and hydroxyl/carboxyl groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the ¹³C₆-labeled compound (C₇H₄Cl₂O₃, MW ≈ 213.03). The isotopic cluster pattern characteristic of two chlorine atoms will be observed. The M+6 mass shift compared to the unlabeled compound is a key indicator of successful labeling.[7]

-

Purity Analysis: Purity can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.

This guide provides a comprehensive framework for the synthesis and purification of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆. Researchers should always adhere to laboratory safety protocols and perform reactions in a well-ventilated fume hood, especially when working with high-pressure reactions and corrosive reagents.

References

- 1. Benzoic acid, 3,5-dichloro-2-hydroxy- [webbook.nist.gov]

- 2. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. CN104086393B - A kind of preparation method of the 3,6-dichlorosalicylic acid of improvement - Google Patents [patents.google.com]

- 4. CN102838482A - Preparation method of 3,6-dichlorosalicylic acid - Google Patents [patents.google.com]

- 5. US4232172A - Process for the preparation of 3,6-dichloro-salicyclic - Google Patents [patents.google.com]

- 6. 2,5-Dichlorophenol (¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-1365-1.2 [isotope.com]

- 7. 3,6-二氯-2-羟基苯甲酸-环-13C6 99 atom % 13C, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

Technical Guide: 3,6-Dichloro-2-hydroxybenzoic acid-13C6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-Dichloro-2-hydroxybenzoic acid-13C6, including its suppliers, pricing, and primary applications in a research context. The information is tailored for professionals in the fields of analytical chemistry, environmental science, and drug development.

Introduction

This compound is the isotopically labeled form of 3,6-Dichlorosalicylic acid (DCSA), a known metabolite of the widely used herbicide, Dicamba. Due to its stable isotope label, this compound serves as an invaluable internal standard for the accurate quantification of Dicamba and its metabolites in various matrices, particularly in environmental and agricultural samples. Its use in stable isotope dilution analysis with mass spectrometry ensures high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response.

Supplier and Pricing Information

The availability and pricing of this compound can vary. Below is a summary of potential suppliers. Please note that pricing is subject to change and may not be publicly available; direct inquiry with the suppliers is recommended.

| Supplier | Catalog Number | Purity | Available Quantity | Price |

| Santa Cruz Biotechnology | sc-211123 | Not specified | Inquire | Inquire |

| Sigma-Aldrich | 33339 | 99 atom % 13C, 98% (CP) | Inquire | Not currently available[1] |

| CymitQuimica | TR-D475120 | 99% | 25mg | €12,795.00 |

| MedChemExpress | HY-W104549S | Not specified | Inquire | Inquire |

| Toronto Research Chemicals | D475122 | Not specified | Inquire | Inquire |

Physicochemical Properties

| Property | Value |

| CAS Number | 1173019-34-5 |

| Molecular Formula | ¹³C₆H₄Cl₂O₃ |

| Molecular Weight | ~212.97 g/mol |

| Appearance | Typically a powder or solid |

| Storage | Recommended storage at -20°C for long-term stability. |

Key Application: Internal Standard for Analytical Quantification

The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is crucial for the analysis of the herbicide Dicamba and its primary metabolite, 3,6-dichlorosalicylic acid (DCSA), in complex samples such as soil, water, and vegetation.

The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification as it mimics the behavior of the analyte during sample extraction, cleanup, and ionization in the mass spectrometer, thereby compensating for any losses or matrix-induced signal suppression or enhancement.

Generalized Experimental Protocol for LC-MS/MS Analysis

Sample Preparation

-

Extraction: Weigh a homogenized sample (e.g., 1-10 g of soil or plant tissue) into a centrifuge tube. Add a known amount of this compound internal standard solution. Extract the analytes and the internal standard using an appropriate solvent system, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid) to ensure the acidic analytes are in their neutral form. Sonication or shaking is typically used to facilitate extraction.

-

Cleanup (optional but recommended for complex matrices): The crude extract may be subjected to a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a common technique. The choice of SPE sorbent will depend on the matrix and the properties of the analytes.

-

Concentration and Reconstitution: The cleaned extract is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a solvent compatible with the LC-MS system (e.g., a mixture of water and acetonitrile with formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acidifier like formic acid, is commonly used.

-

Mass Spectrometry (MS): The mass spectrometer is operated in negative ion electrospray ionization (ESI-) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both the native analytes (Dicamba and DCSA) and the labeled internal standard (this compound) in multiple reaction monitoring (MRM) mode.

-

Analyte Transitions: Specific MRM transitions for Dicamba and DCSA would be determined and optimized.

-

Internal Standard Transition: An MRM transition specific to this compound would be monitored.

-

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

Signaling Pathways and Biological Activity

Currently, there is no scientific evidence to suggest that 3,6-Dichloro-2-hydroxybenzoic acid, or its 13C6-labeled counterpart, is directly involved in any specific biological signaling pathways. Its primary relevance in a biological context is as a metabolite of the herbicide Dicamba. The herbicidal action of Dicamba itself involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual plant death. However, the role of the DCSA metabolite in this process is primarily as a degradation product. Therefore, a signaling pathway diagram for this compound is not applicable.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the use of this compound as an internal standard in an analytical experiment.

Caption: Analytical workflow for the quantification of Dicamba and its metabolites.

Conclusion

This compound is a critical analytical tool for researchers in environmental science, agriculture, and food safety. Its primary function as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of the herbicide Dicamba and its metabolite DCSA. While direct involvement in biological signaling pathways has not been demonstrated, its use is essential for understanding the environmental fate and metabolic pathways of Dicamba. The provided generalized experimental protocol and workflow diagram serve as a foundational guide for laboratories looking to implement robust analytical methods for these compounds.

References

A Comprehensive Technical Guide to 3,6-Dichloro-2-hydroxybenzoic acid-13C6

This guide provides an in-depth overview of 3,6-Dichloro-2-hydroxybenzoic acid-13C6, intended for researchers, scientists, and professionals in drug development and related fields. It covers the compound's identification, its primary application as an internal standard, and presents detailed technical information on its unlabeled analogue, 3,6-Dichloro-2-hydroxybenzoic acid, which is the compound of primary research interest.

Compound Identification and Properties

This compound is a stable isotope-labeled version of 3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-Dichlorosalicylic acid (DCSA). The six carbon atoms in the benzene (B151609) ring have been replaced with the Carbon-13 (¹³C) isotope.

1.1. Quantitative Data for Labeled and Unlabeled Compounds

The key properties of both the ¹³C-labeled and the unlabeled compound are summarized below for direct comparison.

| Property | This compound | 3,6-Dichloro-2-hydroxybenzoic acid (Unlabeled) |

| CAS Number | 1173019-34-5[1] | 3401-80-7 |

| Synonyms | 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid, 3,6-Dichlorosalicylic acid-(ring-13C6)[1] | 3,6-Dichlorosalicylic acid (DCSA), 2-Hydroxy-3,6-dichlorobenzoic acid |

| Molecular Formula | (¹³C)₆H₄Cl₂O₃[1] | C₇H₄Cl₂O₃[2] |

| Molecular Weight | 212.97 g/mol [1] | 207.01 g/mol [2] |

| Appearance | Not specified (typically a solid) | White crystalline solid |

| Melting Point | Not specified | approx. 195 °C (decomposition)[2] |

| Boiling Point | Not specified | ~297.29 °C (rough estimate)[2] |

| Solubility | Not specified | Soluble in DMSO, slightly soluble in Methanol[2] |

Core Application: Use as an Internal Standard

The primary role of this compound in research is to serve as an internal standard for the accurate quantification of its unlabeled counterpart, DCSA, in complex matrices such as plasma, urine, soil, or water.

Stable isotope-labeled compounds are ideal internal standards, particularly for mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[][4] Because the ¹³C label adds 6 mass units to the molecule, the labeled standard is easily distinguishable from the unlabeled analyte by the mass spectrometer. However, its chemical and physical properties (e.g., solubility, extraction efficiency, and chromatographic retention time) are virtually identical to the unlabeled analyte. This co-elution allows the labeled standard to effectively account for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification.[]

Technical Profile of 3,6-Dichloro-2-hydroxybenzoic acid (Unlabeled Analogue)

The following sections detail the synthesis, applications, and metabolic relevance of the unlabeled compound, which provides the essential context for the use of its ¹³C-labeled internal standard.

Synthesis and Experimental Protocols

The industrial synthesis of 3,6-Dichloro-2-hydroxybenzoic acid is typically achieved via the Kolbe-Schmitt reaction .[5][6][7][8] This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under high temperature and pressure.

3.1. Experimental Protocol: Kolbe-Schmitt Reaction

-

Salt Formation: 2,5-Dichlorophenol is treated with a strong base, such as potassium hydroxide, to form the potassium 2,5-dichlorophenoxide salt. This step is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol.

-

Carboxylation: The resulting phenoxide salt is heated in an autoclave with carbon dioxide under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125-150 °C).[6] The electrophilic CO₂ reacts with the electron-rich phenoxide ring, preferentially at the ortho-position to the hydroxyl group.

-

Acidification: The reaction mixture, containing the potassium salt of 3,6-dichloro-2-hydroxybenzoic acid, is treated with a strong acid (e.g., sulfuric acid or hydrochloric acid). This protonates the carboxylate and phenoxide groups to yield the final product.

-

Purification: The crude product is then purified, typically by recrystallization, to yield high-purity 3,6-dichloro-2-hydroxybenzoic acid.

3.2. Synthesis Workflow Diagram

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 7. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]

- 8. Kolbe-Schmitt Reaction [organic-chemistry.org]

3,6-Dichloro-2-hydroxybenzoic acid-13C6 molecular weight

An In-depth Technical Guide on the Molecular Weight of 3,6-Dichloro-2-hydroxybenzoic acid-13C6

Introduction

Stable isotope labeling is a critical technique in analytical and metabolic research, enabling the precise tracking and quantification of molecules within complex biological systems. 3,6-Dichloro-2-hydroxybenzoic acid, a dichlorinated derivative of salicylic (B10762653) acid, can be synthesized with six Carbon-13 (¹³C) isotopes in its phenyl ring, creating 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆. This isotopically labeled compound serves as an invaluable internal standard in mass spectrometry-based assays, such as quantitative proteomics and metabolomics, due to its chemical identity with the endogenous compound and its distinct mass-to-charge ratio. This guide provides a detailed technical overview of the molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, including its calculation, experimental verification, and the underlying principles of isotopic labeling.

Molecular Formula and Weight Determination

The molecular formula for the unlabeled 3,6-Dichloro-2-hydroxybenzoic acid is C₇H₄Cl₂O₃.[1][2][3] In the isotopically labeled variant, the six carbon atoms of the benzene (B151609) ring are replaced with Carbon-13 isotopes. The empirical formula for the labeled compound is represented as ¹³C₆CH₄Cl₂O₃.[4]

The calculation of the molecular weight requires the atomic masses of the constituent elements and their isotopes.

| Element/Isotope | Standard Atomic Weight ( g/mol ) |

| Carbon (C) | 12.011 |

| Carbon-13 (¹³C) | 13.00335[5][6] |

| Hydrogen (H) | 1.008 |

| Chlorine (Cl) | 35.45 |

| Oxygen (O) | 15.999 |

Calculation of Molecular Weights

1. Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid (C₇H₄Cl₂O₃):

2. Labeled 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (¹³C₆CH₄Cl₂O₃):

-

(6 × 13.00335) + (1 × 12.011) + (4 × 1.008) + (2 × 35.45) + (3 × 15.999) ≈ 212.97 g/mol [4]

This results in a mass shift of +6 compared to the unlabeled compound.

Summary of Molecular Weights

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| 3,6-Dichloro-2-hydroxybenzoic acid | C₇H₄Cl₂O₃ | 207.01[1][2][3][7] | 205.9537 |

| 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ | ¹³C₆CH₄Cl₂O₃ | 212.97[4] | 211.9738 |

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

This section outlines a general protocol for the verification of the molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Objective: To confirm the isotopic incorporation and determine the accurate mass of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆.

1. Materials and Reagents:

-

3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ standard

-

Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid standard

-

LC-MS grade acetonitrile, water, and formic acid

-

Calibrant solution for the mass spectrometer

2. Sample Preparation:

-

Prepare individual stock solutions of the labeled and unlabeled standards at 1 mg/mL in acetonitrile.

-

Create a working solution by diluting the stock solutions to a final concentration of 1 µg/mL in 50:50 acetonitrile/water with 0.1% formic acid.

-

Prepare a mixed solution containing both labeled and unlabeled standards to observe the mass difference in a single run.

3. LC-HRMS System Configuration:

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to elute the analyte (e.g., 5% to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF.

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode.

-

Mass Range: m/z 100-500.

-

Resolution: >60,000 FWHM.

-

Data Acquisition: Full scan mode.

-

4. Data Analysis:

-

Calibrate the mass spectrometer before the analysis to ensure high mass accuracy.

-

Extract the ion chromatograms for the theoretical m/z values of the deprotonated molecules ([M-H]⁻) for both the unlabeled (m/z 204.9465) and labeled (m/z 210.9666) compounds.

-

Analyze the full scan mass spectra to determine the measured monoisotopic masses.

-

Calculate the mass error in parts-per-million (ppm) to confirm the elemental composition.

-

In the mixed sample, verify the mass difference of approximately 6.02 Da between the two isotopic peaks.

Visualizations

Caption: Workflow of isotopic labeling and resulting mass shift detection.

Caption: Comparison of unlabeled and ¹³C₆-labeled structures.

Conclusion

The molecular weight of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ is 212.97 g/mol .[4] This value is derived from the substitution of six naturally abundant Carbon-12 atoms with Carbon-13 isotopes in the phenyl ring of the parent molecule, which has a molecular weight of 207.01 g/mol .[1][2][3][7] The precisely defined mass difference between the labeled and unlabeled analogues allows for its effective use as an internal standard, enhancing the accuracy and reliability of quantitative analyses in various scientific and drug development applications. The experimental verification of this molecular weight is routinely achieved using high-resolution mass spectrometry.

References

- 1. 3,6-Dichloro-2-hydroxy benzoic acid | 3401-80-7 | FD38230 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Carbon-13 - Wikipedia [en.wikipedia.org]

- 6. Isotope data for carbon-13 in the Periodic Table [periodictable.com]

- 7. calpaclab.com [calpaclab.com]

In-Depth Technical Guide: Isotopic Purity of 3,6-Dichloro-2-hydroxybenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and data related to determining the isotopic purity of 3,6-Dichloro-2-hydroxybenzoic acid-13C6. This isotopically labeled compound is a critical internal standard for quantitative analyses in various research and development applications, including pharmacokinetic and metabolic studies.[1][2]

Introduction

This compound is a stable isotope-labeled version of 3,6-dichloro-2-hydroxybenzoic acid, where all six carbon atoms in the phenyl ring have been replaced with the Carbon-13 isotope.[3][4] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled parent compound.[1][3] The accuracy of such quantitative methods relies heavily on the precise knowledge of the isotopic purity of the labeled standard.

Quantitative Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring its reliability as an internal standard. The key specifications from suppliers are summarized in the table below.

| Parameter | Specification | Source |

| Isotopic Purity | 99 atom % 13C | [3][4] |

| Chemical Purity | ≥98% (CP) | [3][4] |

| Form | Powder | [3] |

| Mass Shift | M+6 | [3] |

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic enrichment and purity for 13C-labeled compounds is primarily accomplished through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for assessing isotopic purity by analyzing the mass-to-charge ratio of ions.[5][6] For this compound, the analysis focuses on the distribution of isotopologues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1 µg/mL) for analysis.[7]

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.[7][8] Liquid chromatography (LC) can be employed prior to MS to separate the analyte from any impurities.[7][9]

-

Data Acquisition: The instrument is calibrated and set to acquire data in a full scan mode over a mass range that includes the molecular ions of both the labeled and any unlabeled or partially labeled species. For this compound, the expected molecular weight is approximately 210.95 g/mol .[2]

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues. The most abundant ion will be for the fully labeled [M+6] species.

-

The relative intensities of the ions corresponding to the unlabeled compound (M), partially labeled intermediates (M+1 to M+5), and the fully labeled compound (M+6) are measured.

-

Corrections are made for the natural isotopic abundance of other elements in the molecule (e.g., chlorine, oxygen, hydrogen).[8]

-

The isotopic purity is calculated based on the ratio of the peak area of the fully labeled isotopologue to the sum of the peak areas of all isotopologues.[7] This can be achieved through multiple linear regression analysis of the observed isotope pattern against theoretical patterns.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy is a direct and powerful method for determining the position and extent of 13C labeling.[11][12]

Experimental Protocol: Quantitative 13C NMR

-

Sample Preparation: A sufficient amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).[13]

-

Instrumentation: A high-field NMR spectrometer is used to acquire the 13C NMR spectrum.

-

Data Acquisition: A quantitative 13C NMR experiment is performed. This typically involves proton decoupling and ensuring a sufficient relaxation delay (D1) between pulses to allow for full relaxation of all carbon nuclei, which is crucial for accurate integration.[11][14] The use of a relaxation agent can help shorten the required delay time.[11]

-

Data Analysis:

-

The 13C NMR spectrum of the fully labeled compound will show complex splitting patterns due to 13C-13C coupling.[15]

-

The presence of any significant signals at the chemical shifts corresponding to the unlabeled 3,6-Dichloro-2-hydroxybenzoic acid would indicate isotopic impurity.

-

The isotopic purity is determined by integrating the signals corresponding to the 13C-labeled carbon atoms and any detectable signals from the corresponding 12C atoms (at natural abundance within the labeled molecules and from any unlabeled impurity).

-

Workflow and Pathway Visualizations

To aid in the understanding of the experimental and logical processes, the following diagrams are provided.

Caption: General workflow for determining the isotopic purity of this compound.

Caption: Logical pathway for Mass Spectrometry data analysis to determine isotopic purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. compoundchem.com [compoundchem.com]

- 13. benchchem.com [benchchem.com]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. researchgate.net [researchgate.net]

Technical Guide: Solubility and Properties of 3,6-Dichloro-2-hydroxybenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and other pertinent properties of 3,6-Dichloro-2-hydroxybenzoic acid-13C6. Given that the isotopic labeling with 13C is unlikely to significantly alter the physicochemical properties, this guide refers to data available for the unlabeled parent compound, 3,6-Dichloro-2-hydroxybenzoic acid (also known as 3,6-Dichlorosalicylic acid).

Core Data Presentation

Solubility Data

Quantitative and qualitative solubility data for 3,6-Dichloro-2-hydroxybenzoic acid are summarized in the table below. This information is critical for the preparation of stock solutions and for use in various experimental settings.

| Solvent | Temperature | pH | Solubility | Data Type |

| Water | 20°C | 7 | 88,000 mg/L[1] | Quantitative |

| DMSO | Not Specified | Not Specified | Soluble[2] | Qualitative |

| Methanol | Not Specified | Not Specified | Slightly Soluble[2] | Qualitative |

Experimental Protocols

A detailed methodology for determining the solubility of a compound like 3,6-Dichloro-2-hydroxybenzoic acid is crucial for customized applications. The following is a general protocol that can be adapted based on specific laboratory conditions and available equipment.

Protocol: Determination of Aqueous Solubility by the Shake-Flask Method

This method is a standard procedure for determining the solubility of a compound in an aqueous medium.

Materials:

-

This compound

-

Distilled or deionized water

-

pH meter

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a sealed container. The excess solid should be visible.

-

Place the container in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the filtered supernatant and the standard solutions using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the supernatant.

-

-

Data Reporting:

-

The solubility is reported in units such as mg/L, g/100 mL, or mol/L.

-

The temperature and pH of the solution should always be reported alongside the solubility value.

-

Biological Significance and Metabolism

While direct signaling pathways in mammalian systems for 3,6-Dichloro-2-hydroxybenzoic acid are not well-documented, it is a known primary metabolite of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). In environmental and microbiological contexts, the anaerobic degradation of 3,6-Dichloro-2-hydroxybenzoic acid has been studied.

Anaerobic Degradation Pathway

The anaerobic breakdown of 3,6-Dichloro-2-hydroxybenzoic acid is initiated by an enzymatic decarboxylation step. This process is catalyzed by the enzyme chlorosalicylic acid decarboxylase (CsaD)[3].

References

3,6-Dichloro-2-hydroxybenzoic acid-13C6 material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 3,6-Dichloro-2-hydroxybenzoic acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and properties of this compound, a stable isotope-labeled compound crucial for various research applications, including proteomics and mass spectrometry.[1][2] The information presented is compiled from available Material Safety Data Sheets (MSDS) and safety data from chemical suppliers.

Section 1: Chemical Identification

This section provides the fundamental identification details for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Alternate Names | 3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid; 3,6-Dichlorosalicylic acid-(ring-13C6)[2][3] |

| CAS Number | 1173019-34-5[1][2][4] |

| Molecular Formula | 13C6H4Cl2O3[1][2] |

| Molecular Weight | 212.97[1][2] |

| Isotopic Purity | 99 atom % 13C[1] |

| Assay | 98% (CP)[1] |

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of the compound is provided below. Data for the non-labeled form is included for reference where specific data for the labeled compound is unavailable.

| Property | Value |

| Form | Powder[1] |

| Appearance | Beige Powder Solid |

| Odor | Odorless |

| Melting Point | approx. 195°C (dec.) (for non-labeled)[5] |

| Boiling Point | 297.29°C (rough estimate for non-labeled)[5] |

| Flash Point | Not applicable[1] |

| Storage Temperature | -20°C[1] |

| Solubility | DMSO (Soluble), Methanol (Slightly) (for non-labeled)[5] |

Section 3: Hazard Identification and Safety Information

This section outlines the potential hazards associated with this compound and provides corresponding safety information. The GHS hazard classifications are based on data for the isotopically labeled compound and its non-labeled analogue.

GHS Hazard Classification

Caption: GHS Hazard Classification for 3,6-Dichloro-2-hydroxybenzoic acid.

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust.[6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area.[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[6] |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P330 | Rinse mouth. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1][7] |

Section 4: First-Aid Measures

In case of exposure, follow these first-aid measures.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Section 5: Handling and Storage

Handling

-

Avoid contact with skin and eyes.

-

Do not breathe dust.

-

Do not ingest.

-

Use only in a well-ventilated area.[6]

-

Wear appropriate personal protective equipment.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.[7]

-

Recommended storage temperature is -20°C.[1]

Section 6: Experimental Protocols and Applications

While specific experimental protocols are proprietary to the end-user's research, the primary application of this compound is as an internal standard in mass spectrometry-based applications, such as proteomics and metabolomics.[1][2] The workflow for such an experiment is generalized below.

Caption: Generalized workflow for using a 13C-labeled internal standard.

Section 7: Toxicological and Ecological Information

Disclaimer: This document is intended as a guide and is not a substitute for a certified Material Safety Data Sheet (MSDS) provided by the manufacturer. Always refer to the supplier's MSDS for the most current and complete safety information. The user is responsible for the safe handling and disposal of this chemical.

References

- 1. 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) 13C 99atom , 98 CP 1173019-34-5 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) 13C 99atom , 98 CP 1173019-34-5 [sigmaaldrich.com]

- 4. This compound | CAS#:1173019-34-5 | Chemsrc [chemsrc.com]

- 5. lookchem.com [lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | C8H6Cl2O3 | CID 53442223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.greenbook.net [assets.greenbook.net]

The Role of 3,6-Dichloro-2-hydroxybenzoic acid-13C6 in Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-hydroxybenzoic acid-13C6 is a stable isotope-labeled form of 3,6-Dichloro-2-hydroxybenzoic acid (DCSA). Its primary and critical application in scientific research is as an internal standard for the accurate quantification of DCSA and its parent compound, the widely used herbicide Dicamba, in various environmental and biological matrices. This technical guide provides a comprehensive overview of its core application, the metabolic pathway of Dicamba, detailed experimental protocols for its use, and a summary of relevant quantitative data.

Core Application: Isotope Dilution Mass Spectrometry

The core utility of this compound lies in its role as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical technique is the gold standard for quantitative analysis due to its high precision and accuracy. By introducing a known amount of the 13C6-labeled DCSA into a sample, analysts can correct for the loss of the target analyte during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the instrument's signal. The labeled and unlabeled compounds co-elute during chromatography and have nearly identical chemical and physical properties, but are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer.

Metabolic Pathway of Dicamba

Understanding the metabolic fate of Dicamba is crucial for monitoring its environmental impact and potential exposure. In various organisms and environments, Dicamba undergoes biotransformation to form DCSA as a major metabolite. The metabolic pathway primarily involves the O-demethylation of Dicamba.

Experimental Protocols

The following are detailed methodologies for the analysis of DCSA in environmental samples using this compound as an internal standard. These protocols are based on established methods such as those developed by the US Environmental Protection Agency (EPA) and other research institutions.

Protocol 1: Analysis of DCSA in Water Samples

This protocol is adapted from Syngenta Analytical Method GRM022.09A.[1]

1. Sample Preparation and Extraction: a. To a 10 mL water sample, add a known quantity of this compound internal standard solution. b. Acidify the sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid). c. Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge. d. Condition the SPE cartridge with methanol (B129727) followed by acidified water. e. Load the acidified water sample onto the cartridge. f. Wash the cartridge with a solution of 5% methanol in water to remove interferences. g. Elute the analyte and internal standard from the cartridge with an appropriate solvent, such as acetonitrile (B52724) or methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 10% acetonitrile in water).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate DCSA from matrix components.

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 10 - 20 µL. b. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Multiple Reaction Monitoring (MRM) Transitions:

- DCSA: Monitor the transition from the precursor ion to a specific product ion.

- This compound: Monitor the corresponding transition for the labeled internal standard.

- Optimize instrument parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

Protocol 2: Analysis of DCSA in Soil Samples

This protocol is a generalized procedure based on methods like BASF Analytical Method GRM022.06A.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a centrifuge tube. b. Add a known amount of this compound internal standard. c. Add an extraction solvent, typically an alkaline solution (e.g., 0.1 M NaOH or a buffered solution). d. Shake or vortex the sample for a specified time to ensure thorough extraction. e. Centrifuge the sample to separate the solid and liquid phases. f. Transfer an aliquot of the supernatant to a new tube. g. Acidify the extract to pH 2 with a strong acid. h. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone). i. Combine the organic phases and evaporate to dryness. j. Reconstitute the residue in a solvent compatible with LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. The LC-MS/MS conditions are generally similar to those described for water analysis, with potential modifications to the gradient to account for the more complex soil matrix.

Data Presentation

The use of this compound allows for the generation of high-quality quantitative data. The following tables summarize typical performance characteristics of analytical methods employing this internal standard.

| Parameter | Water Matrix | Soil Matrix |

| Limit of Quantitation (LOQ) | 0.05 - 1.0 µg/L | 1 - 10 µg/kg |

| Recovery | 85 - 115% | 80 - 110% |

| Precision (RSD) | < 15% | < 20% |

| Linearity (r²) | > 0.99 | > 0.99 |

Note: These values are representative and may vary depending on the specific method, instrumentation, and laboratory.

Mandatory Visualizations

Analytical Workflow for DCSA Quantification

The following diagram illustrates the general workflow for the quantification of DCSA in environmental samples using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the Dicamba metabolite, DCSA. Its use as an internal standard in isotope dilution mass spectrometry enables researchers and analytical scientists to overcome challenges associated with sample matrix complexity and analyte loss during sample preparation. The detailed protocols and established analytical workflows provided in this guide serve as a valuable resource for the development and implementation of robust analytical methods for environmental monitoring and research.

References

A Deep Dive into 3,6-Dichloro-2-hydroxybenzoic Acid: A Technical Guide to its Unlabeled and ¹³C₆ Labeled Forms for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dichloro-2-hydroxybenzoic acid, a crucial molecule in both agrochemical synthesis and metabolic research. It explores the distinct applications and analytical considerations of its unlabeled and stable isotope-labeled (¹³C₆) forms, offering valuable insights for researchers in drug development and related scientific fields.

Introduction to 3,6-Dichloro-2-hydroxybenzoic Acid

3,6-Dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid, is a chlorinated derivative of salicylic (B10762653) acid.[1][2] Its primary industrial application is as a key intermediate in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[3][4][5][6] Beyond its role in agriculture, it is also recognized as a major metabolite of Dicamba, making its detection and quantification essential for environmental and toxicological studies.[7]

The introduction of the stable isotope-labeled variant, 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, has significantly advanced the precision and accuracy of its analysis.[8] This labeled compound serves as an ideal internal standard for mass spectrometry-based quantification, a critical tool in pharmacokinetic and metabolic studies.[9][10]

Physicochemical Properties: Unlabeled vs. ¹³C₆ Labeled

The fundamental physicochemical properties of both the unlabeled and ¹³C₆ labeled forms of 3,6-dichloro-2-hydroxybenzoic acid are nearly identical, with the key difference being the molecular weight due to the incorporation of six ¹³C atoms in the benzene (B151609) ring of the labeled version. This mass shift is the cornerstone of its utility in isotope dilution mass spectrometry.

| Property | Unlabeled 3,6-Dichloro-2-hydroxybenzoic Acid | 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ | Data Source(s) |

| Molecular Formula | C₇H₄Cl₂O₃ | ¹³C₆CH₄Cl₂O₃ | [1][11] |

| Molecular Weight | 207.01 g/mol | 212.97 g/mol | [1][11][12] |

| CAS Number | 3401-80-7 | 1173019-34-5 | [1][8][12] |

| Appearance | White to off-white solid/powder | White to off-white solid/powder | [3][8] |

| Melting Point | Approx. 195°C (dec.) | Not explicitly stated, but expected to be very similar to the unlabeled form. | [1] |

| Isotopic Purity | Natural abundance | ≥99 atom % ¹³C | [11] |

| Assay | >97% | ≥98% (CP) | [3][11] |

The Role of ¹³C₆ Labeling in Modern Analytical Research

Stable isotope labeling is a powerful technique that has become indispensable in drug metabolism and pharmacokinetic (DMPK) studies.[][14][15] The use of ¹³C-labeled compounds, such as 3,6-dichloro-2-hydroxybenzoic acid-¹³C₆, offers several distinct advantages over traditional analytical methods.

Key Advantages of ¹³C₆ Labeling:

-

Enhanced Accuracy and Precision: By serving as an internal standard, the ¹³C₆ labeled compound co-elutes with the unlabeled analyte and experiences identical ionization efficiency, matrix effects, and extraction recovery.[] This allows for highly accurate quantification through isotope ratio mass spectrometry, minimizing experimental error.[]

-

Gold Standard for Quantitative Bioanalysis: Isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis of small molecules in complex biological matrices. The ¹³C₆ labeled internal standard is crucial for this technique.

-

Metabolic Fate and Pathway Elucidation: In metabolic studies, administering a ¹³C-labeled compound allows researchers to trace the metabolic fate of the molecule.[15][16][17] The distinct mass signature of the labeled metabolites enables their unambiguous identification in complex biological samples.[15][18]

-

Safety in Clinical and In Vivo Studies: Unlike radioactive isotopes (e.g., ¹⁴C), stable isotopes like ¹³C are non-radioactive and pose no radiation risk to subjects, making them ideal for use in human and animal studies.[14][19]

Experimental Protocols and Methodologies

The following sections outline typical experimental protocols where unlabeled and ¹³C₆ labeled 3,6-dichloro-2-hydroxybenzoic acid would be used.

Synthesis of 3,6-Dichloro-2-hydroxybenzoic Acid

The industrial synthesis of 3,6-dichloro-2-hydroxybenzoic acid is a critical step in the production of the herbicide Dicamba. One common method is the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol (B122974).[3][6]

Simplified Kolbe-Schmitt Reaction Protocol:

-

Salt Formation: 2,5-dichlorophenol is reacted with a strong base, such as potassium hydroxide, to form the corresponding phenolate (B1203915) salt.[6]

-

Carboxylation: The 2,5-dichlorophenolate is then subjected to high pressure and temperature in the presence of carbon dioxide (CO₂). A catalyst, such as potassium carbonate or potassium chloride, is often used.[6]

-

Acidification and Purification: The resulting carboxylate salt is acidified to yield crude 3,6-dichloro-2-hydroxybenzoic acid. Purification is typically achieved through recrystallization or steam distillation to remove unreacted 2,5-dichlorophenol.[6]

Quantification of 3,6-Dichloro-2-hydroxybenzoic Acid in Biological Samples using LC-MS/MS

This protocol describes a general workflow for the quantitative analysis of 3,6-dichloro-2-hydroxybenzoic acid in a biological matrix (e.g., plasma, urine) using its ¹³C₆ labeled internal standard.

Materials:

-

Unlabeled 3,6-dichloro-2-hydroxybenzoic acid (analytical standard)

-

3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (internal standard)

-

Biological matrix (e.g., plasma, urine)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent

-

Formic acid or other appropriate mobile phase modifier

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw biological samples to room temperature.

-

Spike a known concentration of the 3,6-dichloro-2-hydroxybenzoic acid-¹³C₆ internal standard into all samples, calibration standards, and quality control samples.

-

Perform protein precipitation by adding a cold organic solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Further clean up the supernatant using SPE or LLE to remove interfering matrix components.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve peak shape and ionization.

-

The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

-

Monitor the specific multiple reaction monitoring (MRM) transitions for both the unlabeled analyte and the ¹³C₆ labeled internal standard.

-

Example MRM Transitions (Hypothetical):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled 3,6-Dichloro-2-hydroxybenzoic acid | 205.0 | [Specific fragment] |

| 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ | 211.0 | [Corresponding fragment] |

Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of unlabeled and ¹³C₆ labeled 3,6-dichloro-2-hydroxybenzoic acid.

Caption: Metabolic conversion of Dicamba to its primary metabolite.

Caption: Workflow for LC-MS/MS quantification.

Conclusion

3,6-Dichloro-2-hydroxybenzoic acid and its ¹³C₆ labeled counterpart are powerful tools for researchers in diverse fields. While the unlabeled compound is a critical building block in the agrochemical industry and a key analyte in environmental and metabolic studies of Dicamba, the ¹³C₆ labeled version provides the analytical robustness required for modern bioanalysis. Understanding the principles of isotope dilution and the specific applications of these compounds enables scientists to generate high-quality, reliable data, ultimately accelerating research and development in pharmaceuticals and beyond.

References

- 1. lookchem.com [lookchem.com]

- 2. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Dicamba - Wikipedia [en.wikipedia.org]

- 6. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 7. Dicamba Technical Fact Sheet [npic.orst.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3,6-Dichloro-2-hydroxybenzoic acid-(phenyl-13C6) 13C 99atom , 98 CP 1173019-34-5 [sigmaaldrich.com]

- 12. scbt.com [scbt.com]

- 14. metsol.com [metsol.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. tandfonline.com [tandfonline.com]

- 18. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Dicamba and its Metabolite 3,6-Dichlorosalicylic Acid in Environmental Samples using 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring and agricultural analysis.

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2] However, its propensity for off-target movement and potential environmental impact necessitates sensitive and robust analytical methods for its monitoring in various matrices.[1] 3,6-Dichlorosalicylic acid (DCSA) is a primary metabolite of dicamba and is often monitored alongside the parent compound to assess its environmental fate.[1]

This application note describes a sensitive and reliable method for the simultaneous quantification of dicamba and its metabolite, DCSA, in soil and water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (DCSA-¹³C₆) as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Stable isotope-labeled internal standards are crucial for achieving accurate quantification in complex matrices.[1]

Analytical Method

The method utilizes a simple extraction procedure followed by analysis using a triple quadrupole mass spectrometer. The use of an isotopically labeled internal standard, DCSA-¹³C₆, which co-elutes with the target analyte DCSA, provides the most effective means of compensating for any analytical variability.

Signaling Pathway and Logical Relationship

The relationship between Dicamba, its metabolite DCSA, and the internal standard is illustrated below. Dicamba metabolizes into DCSA in the environment. For accurate quantification of both Dicamba and DCSA, the stable isotope-labeled internal standard, 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆, is introduced during sample preparation.

Experimental Protocols

Standard and Sample Preparation

Stock Solutions: Prepare 1 mg/mL stock solutions of Dicamba, 3,6-Dichlorosalicylic acid (DCSA), and 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (DCSA-¹³C₆) in methanol. Store at -20°C.

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solutions with an appropriate solvent (e.g., 95:5 v/v 0.1% formic acid in water:methanol) to create a calibration curve. A typical calibration range is 0.1 to 100 ng/mL. The internal standard working solution should be prepared at a constant concentration (e.g., 20 ng/mL).

Sample Preparation (Soil):

-

Weigh 5 g of the soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike the sample with the internal standard solution (DCSA-¹³C₆).

-

Add 10 mL of acidified acetonitrile (B52724) (1% formic acid).

-

Shake vigorously for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer an aliquot of the supernatant and dilute with 0.1% formic acid in water for LC-MS/MS analysis.

Sample Preparation (Water):

-

Filter the water sample through a 0.45 µm filter.

-

Take 10 mL of the filtered sample and spike with the internal standard solution (DCSA-¹³C₆).

-

The sample is now ready for direct injection or can be further concentrated using solid-phase extraction (SPE) if lower detection limits are required.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm) or equivalent.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

Mass Spectrometry:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored. The transitions for DCSA-¹³C₆ are predicted based on the unlabeled compound.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Dicamba | 219.0 | 175.0 | 147.0 | -20 |

| 3,6-Dichlorosalicylic Acid (DCSA) | 205.0 | 161.0 | 133.0 | -18 |

| 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ (IS) | 211.0 | 167.0 | 139.0 | -18 |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of environmental samples for Dicamba and its metabolites.

Results and Discussion

The use of 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ as an internal standard provides for accurate and precise quantification of Dicamba and its metabolite DCSA. The method demonstrates excellent linearity and sensitivity.

Quantitative Data

Calibration Curve Parameters:

| Analyte | Calibration Range (ng/mL) | R² |

| Dicamba | 0.1 - 100 | > 0.995 |

| 3,6-Dichlorosalicylic Acid (DCSA) | 0.1 - 100 | > 0.995 |

Method Detection and Quantification Limits:

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Dicamba | 0.05 | 0.1 |

| 3,6-Dichlorosalicylic Acid (DCSA) | 0.05 | 0.1 |

Recovery and Precision in Spiked Soil Samples:

| Analyte | Spiking Level (ng/g) | Mean Recovery (%) | RSD (%) |

| Dicamba | 1 | 95.2 | 6.8 |

| 10 | 98.5 | 4.5 | |

| 50 | 101.2 | 3.1 | |

| 3,6-Dichlorosalicylic Acid (DCSA) | 1 | 92.8 | 7.2 |

| 10 | 96.3 | 5.1 | |

| 50 | 99.8 | 3.8 |

Conclusion

The described LC-MS/MS method utilizing 3,6-Dichloro-2-hydroxybenzoic acid-¹³C₆ as an internal standard is a robust, sensitive, and accurate approach for the simultaneous determination of Dicamba and its primary metabolite, 3,6-Dichlorosalicylic acid, in environmental soil and water samples. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method suitable for high-throughput analysis in a regulatory or research setting. This method can be a valuable tool for monitoring the environmental fate of Dicamba.

References

Application Note: High-Sensitivity LC-MS/MS Assay for the Quantification of 3,6-Dichloro-2-hydroxybenzoic acid in Human Plasma

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,6-Dichloro-2-hydroxybenzoic acid in human plasma. The use of a stable isotope-labeled internal standard, 3,6-Dichloro-2-hydroxybenzoic acid-13C6, ensures high accuracy and precision by compensating for matrix effects and variability during sample preparation.[1] The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation on a C18 column. This method is suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

3,6-Dichloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic (B10762653) acid, is a small molecule of interest in various fields of research. Accurate quantification of such compounds in complex biological matrices like plasma is crucial for pharmacokinetic and toxicological studies. LC-MS/MS is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[1]

A significant challenge in LC-MS/MS bioanalysis is the potential for ion suppression or enhancement caused by matrix components, which can compromise the accuracy and reproducibility of the results. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to mitigate these matrix effects.[1] A SIL-IS has nearly identical physicochemical properties to the analyte, causing it to co-elute and experience similar ionization effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations introduced during sample handling and analysis can be effectively normalized. This application note details a method employing this compound as the internal standard for reliable quantification.

Experimental Protocols

Materials and Reagents

-

Analytes: 3,6-Dichloro-2-hydroxybenzoic acid (Sigma-Aldrich), this compound (MedChemExpress)[2]

-

Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)

-

Plasma: Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was used for sample preparation.[1][3]

-

Thaw plasma samples and standards to room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.

-

Add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Gradient | See Table 1 below |

Table 1: Chromatographic Gradient Program

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 5 |

| 0.5 | 5 |

| 4.0 | 95 |

| 5.0 | 95 |

| 5.1 | 5 |

| 7.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 120 °C |

| Desolvation Temp. | 300 °C |

| MRM Transitions | See Table 2 below |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

|---|---|---|---|---|

| 3,6-Dichloro-2-hydroxybenzoic acid | 204.9 | 160.9 | 100 | -15 |

| this compound | 210.9 | 166.9 | 100 | -15 |

Note: The precursor ion for the analyte is based on the [M-H]- adduct of the structurally similar 3,5-Dichlorosalicylic acid.[4] The product ion corresponds to the loss of CO2. The internal standard mass is shifted by +6 Da.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3,6-Dichloro-2-hydroxybenzoic acid in human plasma.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (R²) was consistently ≥ 0.995.

Table 3: Calibration Curve Data

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |

|---|---|

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.591 |

| 100 | 1.175 |

| 250 | 2.980 |

| 500 | 5.890 |

| 1000 | 11.950 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels (Low, Medium, High). The results, summarized in Table 4, are within the acceptable limits for bioanalytical method validation (±15%).

Table 4: Intra- and Inter-Day Precision and Accuracy

| QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD, n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD, n=18) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 1 | 8.5 | 105.2 | 11.2 | 103.8 |

| Low | 3 | 6.2 | 97.5 | 8.9 | 98.1 |

| Medium | 150 | 4.1 | 102.3 | 6.5 | 101.5 |

| High | 750 | 3.5 | 98.9 | 5.8 | 99.4 |

Matrix Effect and Recovery

The matrix effect and extraction recovery were assessed to ensure the sample preparation process was efficient and that matrix components did not interfere with ionization. The use of the 13C6-labeled internal standard effectively compensated for minor variations.

Table 5: Matrix Effect and Recovery Data

| QC Level | Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) | IS Normalized Matrix Effect (%) |

|---|---|---|---|---|

| Low | 3 | 91.5 | 94.2 | 99.1 |

| High | 750 | 93.8 | 92.1 | 98.5 |

Workflow and Pathway Diagrams

The overall experimental workflow is depicted below.

Caption: LC-MS/MS analysis workflow.

Conclusion

This application note presents a validated LC-MS/MS method for the sensitive and reliable quantification of 3,6-Dichloro-2-hydroxybenzoic acid in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard (this compound) make this method robust, accurate, and suitable for high-throughput bioanalysis.

References

Application Note: Quantification of Dicamba and its Metabolites using 13C6-Dicamba Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for the control of broadleaf weeds in agriculture and turf management.[1] Its increased use, particularly with the introduction of dicamba-tolerant crops, has raised concerns about off-target movement and potential environmental impact.[2][3] Consequently, sensitive and robust analytical methods are required for the accurate quantification of dicamba and its principal metabolites in various environmental matrices, including soil, water, and plant tissues. This application note describes a detailed protocol for the simultaneous quantification of dicamba and its major metabolites, 5-hydroxy dicamba (5-OH dicamba), 3,6-dichlorosalicylic acid (DCSA), and 3,6-dichlorogentisic acid (DCGA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 13C6-dicamba.